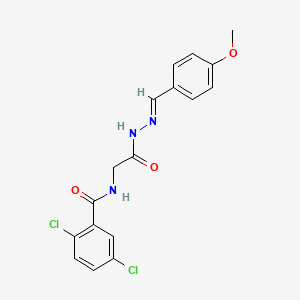

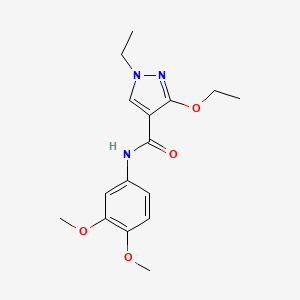

![molecular formula C25H17NO5S B2677898 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 384360-82-1](/img/structure/B2677898.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a chromenone ring, and a benzoate ester group. Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-cancer properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Benzothiazole derivatives are known to have planar ring structures, contributing to their aromaticity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole, chromenone, and benzoate ester groups. For example, benzothiazole derivatives have been shown to undergo reactions involving nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- A study detailed the synthesis of various derivatives of 8-ethoxycoumarin, including compounds that share structural similarities with the specified compound, through reactions leading to antimicrobial activity. This exploration showcases the chemical versatility and potential bioactivity of such molecules (Mohamed et al., 2012).

Antimicrobial Activities

- Research on coumarin and thiazole derivatives, structurally related to the specified compound, has shown significant antimicrobial properties. These findings indicate the potential of such compounds in developing new antimicrobial agents (El‐Wahab et al., 2014).

Antioxidant Properties

- The antioxidant capabilities of derivatives related to the specified compound were assessed, revealing high antioxidant activities. This suggests potential applications in areas where oxidative stress is a concern, like in the prevention of certain diseases or in the stabilization of sensitive substances (Abd-Almonuim et al., 2020).

Anticancer Potential

- A study explored the synthesis and biological evaluation of thiazolidinones with benzothiazole moieties, indicating some compounds' antitumor activity. These findings hint at the therapeutic potential of similar structures in cancer treatment (Havrylyuk et al., 2010).

Catalytic Applications

- The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand within zeolite Y was investigated, showcasing its efficiency as a reusable catalyst for oxidation reactions. This research suggests the utility of similar compounds in catalysis, potentially offering a green and efficient method for various chemical transformations (Ghorbanloo & Alamooti, 2017).

Wirkmechanismus

While the specific mechanism of action for this compound is not known, benzothiazole derivatives have been studied for their inhibitory effects against various biological targets. For example, some benzothiazole derivatives have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5S/c1-14-20(31-25(28)15-7-9-16(29-2)10-8-15)12-11-17-22(27)18(13-30-23(14)17)24-26-19-5-3-4-6-21(19)32-24/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGSTAFMJLFJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

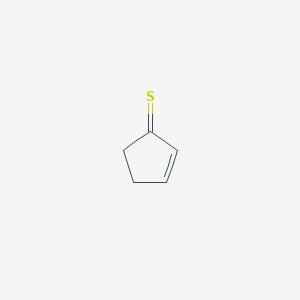

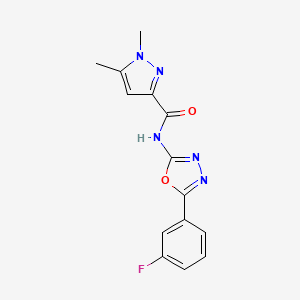

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)

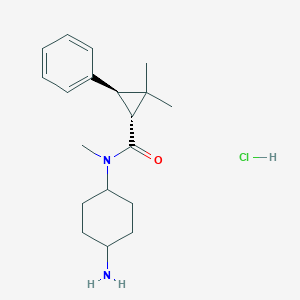

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

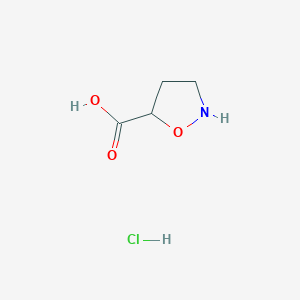

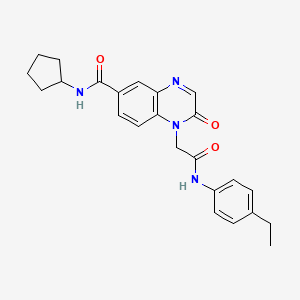

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)

![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)